
4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by the presence of a quinoline backbone, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline and its derivatives are known to participate in a variety of chemical reactions. They often serve as the starting material in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure. Factors such as polarity, molecular weight, and functional groups present would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Oxidation and Chemical Reactivity
Quinolone derivatives, including compounds with structural similarities to 4-(diethylamino)-3-nitro-1-phenylquinolin-2(1H)-one, have been studied for their chemical reactivity, particularly in oxidation reactions. These studies reveal the potential for generating nitroxide radicals and exploring the chemical pathways that underpin the biological activities and chemical reactivity of quinolone compounds (Staško et al., 2014).
Anticancer and Fluorescence Agents
Research on 3-hydroxyquinoline-4(1H)-one derivatives indicates the potential for developing anticancer agents and fluorescence probes. These compounds, synthesized from related chemical structures, demonstrate cytotoxic activity against various cancer cell lines and possess fluorescent properties, suggesting applications in both therapeutic treatments and biological imaging (Funk et al., 2015).
Antimicrobial Activity
The synthesis and characterization of quinolone derivatives with modifications, including diethylamino groups, have shown antimicrobial activity. These studies underscore the potential of such compounds in developing new antimicrobial agents, with a focus on targeting specific microbial pathogens (Patel, 2009).
作用機序
Safety and Hazards
The safety and hazards associated with a specific compound would depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information. Some related compounds, like 4-(Diethylamino)salicylaldehyde, are known to cause skin and eye irritation and may cause respiratory irritation .
将来の方向性
特性
IUPAC Name |
4-(diethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-20(4-2)17-15-12-8-9-13-16(15)21(14-10-6-5-7-11-14)19(23)18(17)22(24)25/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQWQWNEBOGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

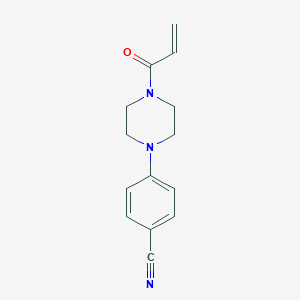
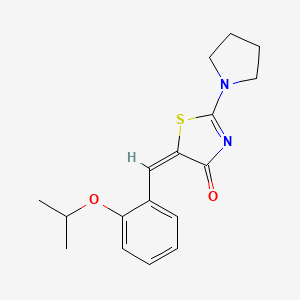
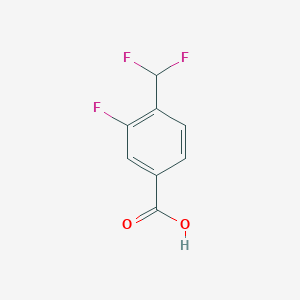
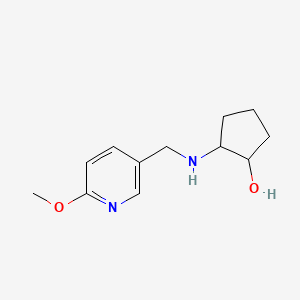
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2762832.png)

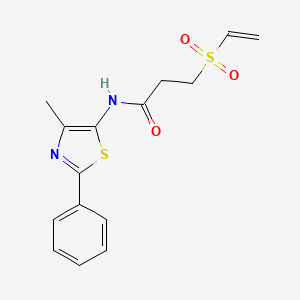
![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)
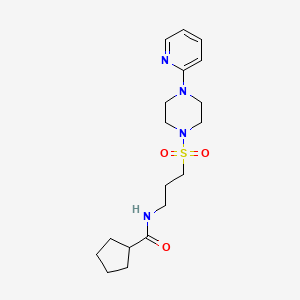
![6-acetyl-3-amino-N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762844.png)